
1-(3-Chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea
Übersicht
Beschreibung
HB007 ist ein niedermolekularer Degrader des kleinen ubiquitin-ähnlichen Modifikators 1 (SUMO1). Es induziert die Ubiquitinierung und den Abbau von SUMO1, was zu einem reduzierten Tumorwachstum in vivo führt. HB007 hat sich in der Forschung von Gehirn-, Brust-, Darm- und Lungenkrebs als vielversprechend erwiesen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von HB007 umfasst mehrere Schritte, darunter die Bildung einer Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung mit hoher Reinheit synthetisiert wird, die typischerweise 99 % übersteigt .
Industrielle Produktionsmethoden
Die industrielle Produktion von HB007 würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Wirksamkeit der Verbindung zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HB007 involves multiple steps, including the formation of a core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized with high purity, typically exceeding 99% .
Industrial Production Methods
Industrial production of HB007 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
HB007 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Ubiquitinierung: HB007 induziert die Ubiquitinierung von SUMO1, was zu seinem Abbau führt
DeSUMOylierung: Die Verbindung induziert auch die DeSUMOylierung bestimmter Proteine, wie z. B. des T-zellenspezifischen Transkriptionsfaktors 4 (TCF4).
Häufige Reagenzien und Bedingungen
Die Reaktionen, die HB007 beinhalten, erfordern typischerweise bestimmte Reagenzien und Bedingungen:
Ubiquitinierung: Erfordert das Vorhandensein von Ubiquitin-Ligase-Komplexen und spezifischen Bindungsproteinen.
DeSUMOylierung: Beinhaltet die Wechselwirkung mit SUMO-spezifischen Proteasen und anderen zellulären Mechanismen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen ubiquitiniertes SUMO1 und DeSUMOylierte Proteine, die zur Antikrebsaktivität der Verbindung beitragen .
Wissenschaftliche Forschungsanwendungen
HB007 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: HB007 wurde verwendet, um seine Auswirkungen auf Gehirn-, Brust-, Darm- und Lungenkrebs zu untersuchen.
Proteinabbau-Studien: Die Verbindung ist wertvoll für die Untersuchung der Mechanismen des Proteinabbaus, insbesondere des Ubiquitin-Proteasom-Systems.
Arzneimittelentwicklung: HB007 dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf SUMO1 und verwandte Signalwege abzielen.
Wirkmechanismus
HB007 entfaltet seine Wirkung durch Bindung an das zytoplasmatische Aktivierungs-/Proliferations-assoziierte Protein 1 (CAPRIN1). Diese Bindung induziert die Wechselwirkung von CAPRIN1 mit dem F-Box-Protein 42 (FBXO42), das SUMO1 zum CAPRIN1-CUL1-FBXO42-Ubiquitin-Ligase-Komplex rekrutiert. SUMO1 wird dann ubiquitiniert und abgebaut, was zu einem reduzierten Tumorwachstum führt .
Wirkmechanismus
HB007 exerts its effects by binding to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding induces the interaction of CAPRIN1 with F-box protein 42 (FBXO42), which recruits SUMO1 to the CAPRIN1-CUL1-FBXO42 ubiquitin ligase complex. SUMO1 is then ubiquitinated and degraded, leading to reduced tumor growth .
Vergleich Mit ähnlichen Verbindungen
HB007 ist einzigartig in seiner Fähigkeit, SUMO1 selektiv abzubauen. Ähnliche Verbindungen umfassen:
CPD1: Die Trefferverbindung, aus der HB007 entwickelt wurde.
Lenalidomid: Ein weiterer niedermolekularer Degrader, der über das Ubiquitin-Proteasom-System auf verschiedene Proteine abzielt.
HB007 zeichnet sich durch seine Spezifität für SUMO1 und seine nachgewiesene Wirksamkeit in verschiedenen Krebsmodellen aus .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(6-cyano-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS/c16-10-2-1-3-11(7-10)18-14(21)20-15-19-12-5-4-9(8-17)6-13(12)22-15/h1-7H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZUKFRZQNQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


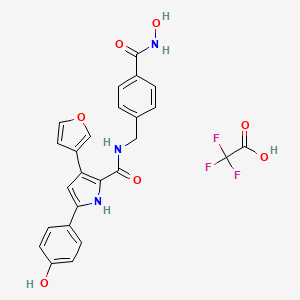
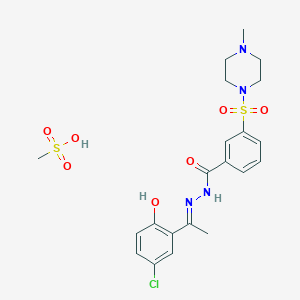

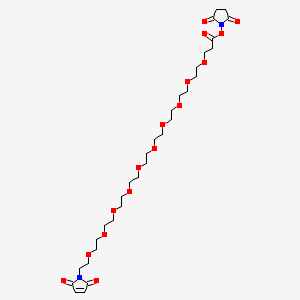
![(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B8210210.png)
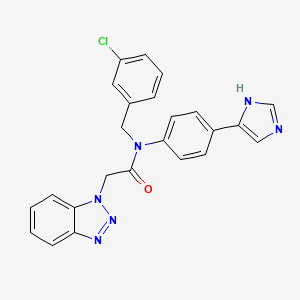
![2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B8210241.png)

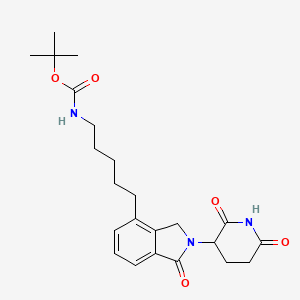
![N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)
![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)
![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)
![(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B8210274.png)

